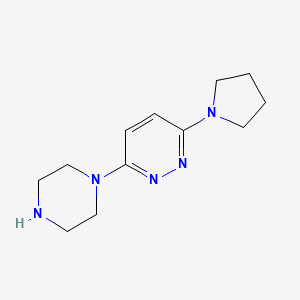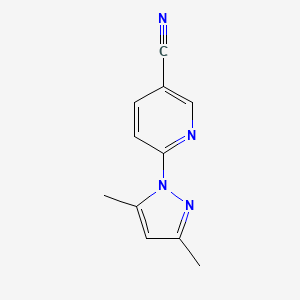
6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Overview
Description
The compound “6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. For instance, a study reported the synthesis of a series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives . The synthesis involved the use of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray diffraction (XRD) and extended X-ray absorption fine structure (EXAFS) . For example, a study reported the molecular structure of a pyrazole derivative, where the pyrazole and tetrazine rings formed a dihedral angle of 48.75 (2)° .Chemical Reactions Analysis
Pyrazole derivatives have been found to participate in various chemical reactions. For instance, a study reported the nucleophilic substitution reactions of dimethylpyrazole fragments in 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Nicotinonitriles A key study by Gouda et al. (2016) describes a one-pot synthesis method that yields nicotinonitriles, including compounds structurally related to 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This process involves the condensation of malononitrile with various aldehydes and ketones in the presence of ammonium acetate, followed by cyanoacetylation, to produce cyanoacetamides which serve as intermediates for further nicotinonitrile synthesis (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Microwave-Assisted Synthesis Huang et al. (2011) developed an efficient microwave-assisted method for synthesizing bis-pyrazol pyrimidine derivatives, including N-(4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl nicotinonitrile and 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl nicotinonitrile. This method offers advantages in thermal efficiency compared to traditional synthesis techniques (Huang, Cheng, Qian, & Huang, 2011).
Agricultural and Environmental Applications
Nitrification Inhibition Research on 3,4-Dimethylpyrazole phosphate (DMPP) by Zerulla et al. (2001) and Kong et al. (2016) highlights its use as a nitrification inhibitor in agriculture. DMPP can reduce nitrate leaching and N2O emissions, improving nitrogen use efficiency in fertilizers. These studies provide a context for the potential environmental benefits of similar pyrazole-based compounds, including 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile, in agricultural settings (Zerulla et al., 2001); (Kong et al., 2016).
Biomedical Research
Antitumor Activities El-Hashash et al. (2019) explored the antiproliferative activities of nicotinonitrile derivatives, indicating their potential in cancer treatment. The derivatives showed significant cytotoxic activity against breast and colon cancer cell lines, suggesting that compounds like 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile might have similar biomedical applications (El-Hashash, El-Bordany, Marzouk, El-Naggar, Nawar, & El-Sayed, 2019).
Anticonvulsant Properties Siddiqui et al. (2011) reported on the anticonvulsant activity of pyrazolo-pyridines, highlighting their efficacy in treating seizures with minimal toxicity. This study underscores the potential of pyrazole and pyridine-based compounds, such as 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile, in developing new anticonvulsant drugs (Siddiqui, Ahsan, Alam, Ali, Srivastava, & Ahmed, 2011).
Mechanism of Action
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)7-13-11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJJWNHECDGGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)
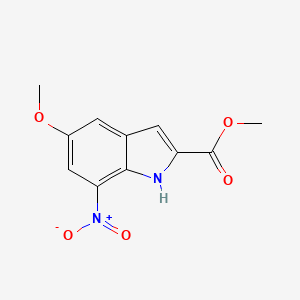
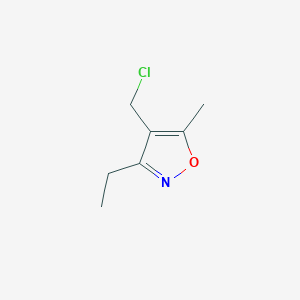
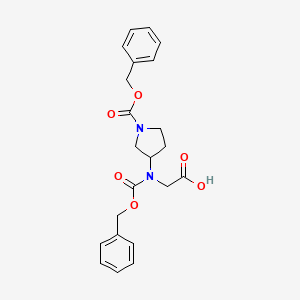
![1-Methyl-2-[[(2R)-pyrrolidin-2-yl]methylsulfanyl]imidazole](/img/structure/B1648641.png)
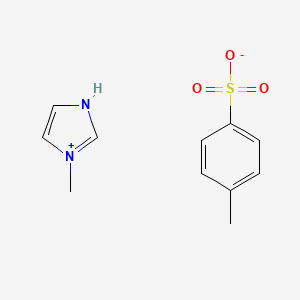


![3,4-dimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide](/img/structure/B1648653.png)


